Ethyl 4-(2-oxopropyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSZJDYXNBUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602812 | |
| Record name | Ethyl 4-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73013-51-1 | |
| Record name | Ethyl 4-(2-oxopropyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73013-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 2 Oxopropyl Benzoate and Analogues
Conventional Synthetic Routes
Esterification Reactions for Ethyl 4-(2-oxopropyl)benzoate Preparation
A primary and straightforward method for the synthesis of this compound is the esterification of 4-(2-oxopropyl)benzoic acid. This reaction typically involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The process is often carried out under reflux conditions to drive the reaction towards completion and maximize the yield of the desired ester.
The general reaction is as follows:
Derivatization from Related Benzoic Acid Derivatives
This compound and its analogues can be synthesized from various benzoic acid derivatives. A common precursor is ethyl 4-hydroxybenzoate (B8730719), which can undergo a Williamson etherification synthesis with a suitable alkyl halide to introduce the desired side chain. mdpi.com For instance, the synthesis of an analogue, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, was achieved by reacting ethyl 4-hydroxybenzoate with 11-bromoundecanoic acid hexylamide in the presence of potassium carbonate and tetrabutylammonium (B224687) bromide in dimethylformamide (DMF). mdpi.com
Another approach involves the modification of the substituent at the para position of the benzoate (B1203000) ring. For example, ethyl 4-aminobenzoate (B8803810) can be synthesized by the reduction of ethyl 4-nitrobenzoate. orgsyn.org This transformation can be effectively carried out using indium metal in the presence of ammonium (B1175870) chloride in an ethanol-water solvent system. orgsyn.org
The following table summarizes the synthesis of ethyl benzoate derivatives from various starting materials:
| Starting Material | Reagents and Conditions | Product | Reference |
| Benzoic acid | Ethanol, Concentrated sulfuric acid, Reflux | Ethyl benzoate | prepchem.comrsc.org |
| Ethyl 4-hydroxybenzoate | 11-bromoundecanoic acid hexylamide, K2CO3, TBAB, DMF, 65°C | Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | mdpi.com |
| Ethyl 4-nitrobenzoate | Indium powder, Ammonium chloride, Ethanol/Water, Reflux | Ethyl 4-aminobenzoate | orgsyn.org |
| Sodium benzoate | Chloroethane, Toluene, Phase transfer catalyst, 50-70°C, 0.4-0.6 MPa | Ethyl benzoate | google.com |
Multi-step Synthesis Pathways Involving Aromatic and Ketone Moieties
The construction of this compound can also be accomplished through multi-step sequences that build the molecule by combining separate aromatic and ketone-containing fragments. One such strategy could involve a four-component reaction. For example, a similar structure was synthesized using (N-isocyanimino)triphenylphosphorane, 2-oxopropyl benzoate derivatives, primary amines, and propiolic acids in dichloromethane.
A general approach for multi-step synthesis involves the sequential introduction of functional groups onto a simpler aromatic starting material. For instance, the synthesis of methyl m-nitrobenzoate is a well-documented multi-step process that involves the nitration of benzoic acid followed by Fisher esterification with methanol. truman.edu A similar logic can be applied to the synthesis of this compound, where a suitable aromatic precursor is first functionalized with the ethyl ester group, followed by the introduction of the 2-oxopropyl side chain, or vice versa.
Strategies for Stereoselective Synthesis of this compound Isomers
While this compound itself is achiral, the principles of stereoselective synthesis become crucial when preparing its chiral analogues or isomers. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. This is particularly important in medicinal chemistry, where different enantiomers or diastereomers of a drug can have vastly different biological activities.
One notable strategy for achieving stereoselectivity is through biocatalysis. Engineered enzymes, such as dehaloperoxidase from Amphitrite ornata, have been repurposed to catalyze asymmetric cyclopropanation reactions. nih.gov This has been successfully applied to the synthesis of chiral cyclopropanol (B106826) derivatives from vinyl esters and ethyl diazoacetate with high diastereomeric and enantiomeric ratios. nih.gov Such enzymatic approaches could potentially be adapted for the stereoselective synthesis of chiral analogues of this compound.
Advanced Synthetic Approaches
Catalytic Synthesis Methods Utilizing Transition Metals
Modern organic synthesis increasingly relies on transition metal catalysis to achieve efficient and selective transformations. These methods often offer milder reaction conditions and higher yields compared to traditional approaches.
For the synthesis of benzoate esters, various transition metal-based catalysts have been explored. For example, the esterification of benzoic acid with ethanol can be catalyzed by expandable graphite (B72142) under microwave heating, achieving a yield of 80.1% in 1.5 hours. cibtech.org Other catalysts reported for this transformation include stannic chloride, lipase, and zinc sulfate. cibtech.org
Transition metals also play a key role in C-H functionalization reactions, which can be a powerful tool for constructing complex molecules. snnu.edu.cn Metal carbenes, generated in situ from transition metal compounds and diazo compounds, can undergo insertion into C-H bonds to form new carbon-carbon bonds. snnu.edu.cn This strategy could be envisioned for the direct introduction of the 2-oxopropyl group onto an ethyl benzoate scaffold.
The following table highlights some advanced catalytic methods for ester synthesis:
| Catalyst System | Reaction Type | Product | Key Features | Reference |
| Expandable Graphite / Microwave | Esterification | Ethyl benzoate | 80.1% yield in 1.5 hours | cibtech.org |
| Palladium(II) acetate (B1210297) | Vinylation | Substituted vinyl benzoates | Reaction with carboxylic acids | nih.gov |
| Ruthenium complex | Addition | Substituted vinyl benzoates | Addition of carboxylic acids to alkynes | nih.gov |
| Phase Transfer Catalyst | Esterification | Ethyl benzoate | Reaction of sodium benzoate with chloroethane | google.com |
Palladium-Catalyzed Reactions for Aromatic C-H Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and recent advancements have focused on the direct functionalization of C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated derivatives or organometallic reagents, which streamlines the synthetic process, enhances atom economy, and reduces waste. nih.gov
In the context of synthesizing analogs of this compound, palladium catalysis can be employed to introduce various functional groups onto an aromatic ring. For instance, palladium-catalyzed C-H functionalization allows for the direct arylation of heteroarenes, which can be a key step in building complex molecular frameworks. chemrxiv.org The efficiency of these reactions is often influenced by the choice of catalyst, oxidant, and solvent. For example, a system using palladium(II) acetate as the catalyst and silver carbonate as the oxidant has been shown to be effective for the functionalization of certain phosphorus heterocycles. nih.gov
Research has demonstrated the versatility of palladium-catalyzed reactions in various C-H functionalization processes:
Direct Arylation: Palladium catalysts, in conjunction with silver-based oxidants, can facilitate the coupling of aryl halides with C-H bonds of another aromatic system. chemrxiv.org
Oxidative Coupling: Palladium(II) acetate can catalyze the ortho-C-H benzoxylation of 2-arylpyridines with aryl acylperoxides, demonstrating the regioselective introduction of a benzoate group. mdpi.com The reaction conditions, including solvent and temperature, play a crucial role in the reaction's success and yield. mdpi.com
Allylic C-OH Functionalization: Palladium catalysts also enable the silylation of allylic alcohols under mild and neutral conditions, showcasing the broad applicability of this metal in C-C and C-heteroatom bond formation. organic-chemistry.orgnih.gov
The development of these methods at room temperature and with lower catalyst loading addresses some of the previous limitations of high-temperature requirements and catalyst deactivation. chemrxiv.org
One-Pot and Multi-component Reaction Methodologies
A notable example is the four-component reaction involving (N-isocyanimino)triphenylphosphorane, 2-oxopropyl benzoate derivatives, primary amines, and propiolic acids to synthesize derivatives. Key to the success of such reactions is maintaining a precise 1:1 molar ratio of reactants to prevent the formation of side products. Dichloromethane is often used as a solvent due to its inertness and ability to dissolve the various components.
Another strategy involves a sequential tandem protocol, such as the iodination of arenes followed by a palladium-catalyzed C-H functionalization of benzothiazole (B30560) in a one-pot fashion. chemrxiv.org While challenges like catalyst deactivation can arise, careful selection of reagents can lead to successful tandem reactions. chemrxiv.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on minimizing environmental impact by improving atom economy and utilizing environmentally benign reaction conditions. rsc.orgresearchgate.net
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. One approach is the use of solvent-free reaction conditions or the substitution of traditional organic solvents with more environmentally friendly alternatives like water or compressed carbon dioxide. rsc.org For instance, the synthesis of β-oxopropylcarbamates has been successfully achieved in compressed CO2 without the need for an additional catalyst or solvent. rsc.org
In other cases, the choice of solvent can be critical for reaction efficiency and product selectivity. For example, in the palladium-catalyzed allylic silylation, a DMSO/MeOH solvent mixture was found to be optimal, as pure solvents resulted in slower reactions or the formation of byproducts. organic-chemistry.org Research into the use of expandable graphite as a catalyst for the synthesis of ethyl benzoate under microwave heating also highlights a move towards more sustainable catalytic systems. cibtech.org
Atom Economy and Reaction Efficiency Optimization
Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions are less so. rsc.org
The synthesis of this compound via the esterification of 4-(2-oxopropyl)benzoic acid with ethanol is a common method. While effective, the optimization of this reaction to maximize yield and atom economy is crucial. Catalytic processes are generally superior to stoichiometric ones in terms of atom economy. rsc.org For instance, the BHC synthesis of ibuprofen, which involves three catalytic steps, has a significantly higher atom economy (77%) compared to the traditional six-step Boots synthesis (32%). rsc.org
Chemical Reactivity and Transformational Studies of Ethyl 4 2 Oxopropyl Benzoate
Hydrolysis and Ester Cleavage Reactions
The ester functional group in Ethyl 4-(2-oxopropyl)benzoate is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding 4-(2-oxopropyl)benzoic acid and ethanol (B145695).
Acid-Catalyzed Hydrolysis : In the presence of a catalytic amount of a strong acid and water, the ester undergoes hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water forms a tetrahedral intermediate. Finally, the elimination of ethanol and deprotonation yields the corresponding carboxylic acid. libretexts.org
Base-Promoted Hydrolysis : Saponification, or base-promoted hydrolysis, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The collapse of this intermediate results in the departure of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org Studies on the alkaline hydrolysis of related 2-(2-oxopropyl)benzoates in a dioxane-water mixture have been conducted to measure reaction rate coefficients. researchgate.net For instance, the final step in the synthesis of 4-(2-oxopropyl)benzoic acid can be the hydrolysis of its methyl ester using aqueous sodium hydroxide.
Table 1: Hydrolysis Reactions of this compound
| Reaction Type | Reagents | Key Steps | Product |
|---|
Carbonyl Group Reactivity (Ketone and Ester)
The presence of two distinct carbonyl groups, a ketone and an ester, allows for selective transformations depending on the reagents and reaction conditions employed.
Reduction Reactions of the Keto Group
The ketone group can be selectively reduced to a secondary alcohol without affecting the ester functionality by using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, as it is not strong enough to reduce the less reactive ester group. libretexts.orgpsu.edu This selective reduction yields ethyl 4-(2-hydroxypropyl)benzoate. psu.edu
Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester functionalities, converting the ketone to a secondary alcohol and the ethyl ester to a primary alcohol, resulting in a diol product. libretexts.org Biocatalytic reductions also offer a method for stereoselective transformations. For example, microorganisms such as Mucor hiemalis have been used for the stereoselective reduction of phenylalkyl ketones to their corresponding (S)-hydroxy derivatives. google.com
Table 2: Reduction Reactions of Carbonyl Groups
| Reagent | Target Group | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 4-(2-hydroxypropyl)benzoate | Selective for the ketone; the ester group remains intact. psu.edu |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-(2-hydroxypropyl)benzyl alcohol | Reduces both carbonyl groups. libretexts.org |
| Mucor hiemalis | Ketone | Ethyl 4-(2(S)-hydroxypropyl)benzoate | Offers high enantiomeric purity for the (S)-alcohol. google.com |
Nucleophilic Additions and Substitutions at the Carbonyl Centers
Both carbonyl carbons in this compound are electrophilic and can be attacked by nucleophiles. The ketone is generally more reactive towards nucleophilic addition than the ester.
At the Ketone Carbonyl : The ketone can undergo nucleophilic addition with organometallic reagents like Grignard reagents (e.g., methyl magnesium bromide) to form tertiary alcohols after an aqueous workup.
At the Ester Carbonyl : The ester group undergoes nucleophilic acyl substitution. Besides hydrolysis, this includes reactions like aminolysis, where ammonia (B1221849) or primary/secondary amines react to form the corresponding amide, 4-(2-oxopropyl)benzamide. libretexts.org Multi-component reactions involving nucleophilic addition to ester derivatives of 2-oxopropyl alcohol have been reported, highlighting the reactivity of the carbonyl centers in forming complex heterocyclic structures like 1,3,4-oxadiazoles. researchgate.nettubitak.gov.tr
Table 3: Nucleophilic Reactions at Carbonyl Centers
| Reagent/Reaction | Site of Attack | Reaction Type | Product Type |
|---|---|---|---|
| Grignard Reagents (R-MgX) | Ketone | Nucleophilic Addition | Tertiary Alcohol |
| Amines (RNH₂) / Ammonia (NH₃) | Ester | Nucleophilic Acyl Substitution (Aminolysis) | Amide |
| Hydroxide (OH⁻) | Ester | Nucleophilic Acyl Substitution (Hydrolysis) | Carboxylate |
| Hydride (H⁻ from LiAlH₄) | Ester | Nucleophilic Acyl Substitution | Primary Alcohol |
Aromatic Ring Functionalization
The substituents on the benzene (B151609) ring direct the position of further functionalization through electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Moiety
The benzoate moiety of the molecule is subject to electrophilic aromatic substitution. The reactivity and regioselectivity are governed by the electronic effects of the two substituents already present on the ring: the ethyl carboxylate group and the 2-oxopropyl group.
Ethyl Carboxylate Group (-COOEt) : This group is electron-withdrawing and acts as a deactivating, meta-director.
Since the two groups are para to each other, their directing effects are cooperative. The activating 2-oxopropyl group directs incoming electrophiles to its ortho positions (positions 3 and 5 on the ring). These positions are simultaneously meta to the deactivating ester group. Therefore, electrophilic substitution is strongly favored at the positions ortho to the 2-oxopropyl group. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄). rsc.org
Halogenation Studies
Aromatic halogenation, such as bromination or chlorination, is a type of electrophilic aromatic substitution. For this compound, this reaction would require a Lewis acid catalyst (e.g., FeBr₃ for bromination or AlCl₃ for chlorination). rsc.org The halogen atom would be introduced onto the aromatic ring. Based on the directing effects discussed previously, the halogenation is expected to occur selectively at the positions ortho to the 2-oxopropyl group (positions 3 and 5), yielding ethyl 3-halo-4-(2-oxopropyl)benzoate as the major product.
Table 4: Predicted Aromatic Ring Functionalization
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(2-oxopropyl)benzoate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(2-oxopropyl)benzoate |
| Sulfonation | Fuming H₂SO₄ | 3-Carboxy-4-(2-oxopropyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-4-(2-oxopropyl)benzoate |
Derivatization Strategies for Novel Compounds from this compound
The presence of two distinct reactive sites in this compound—the carbonyl group of the oxopropyl moiety and the ester function—enables chemists to selectively target these groups to build new molecular architectures. These derivatization strategies are crucial for developing new compounds with potential applications in various fields of chemistry.
The ketone functionality within the oxopropyl group is a prime site for condensation reactions. These reactions involve the nucleophilic addition to the carbonyl carbon, often followed by a dehydration step, leading to the formation of a new carbon-carbon or carbon-nitrogen double bond.
One common type of condensation reaction is the aldol (B89426) condensation, where the enolate of the ketone reacts with an aldehyde or another ketone. While specific examples involving this compound are not extensively documented in the provided results, the general reactivity of ketones suggests its capability to undergo such reactions. For instance, it could react with an aromatic aldehyde like benzaldehyde (B42025) in the presence of a base to form a chalcone-like structure.
Another important condensation reaction is the formation of imines or Schiff bases through reaction with primary amines. This reaction is fundamental in the synthesis of various nitrogen-containing compounds.
Table 1: Examples of Condensation Reactions
| Reactant | Reagent | Product Type |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | α,β-Unsaturated Ketone (Chalcone derivative) |
| This compound | Primary Amine (e.g., Aniline) | Imine (Schiff Base) |
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds. The ketone and the aromatic ring system can participate in various cyclization strategies to form rings containing atoms other than carbon, such as nitrogen and oxygen.
A significant application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net Research has shown that ester derivatives of 2-oxopropyl alcohol, such as 2-oxopropyl benzoate (a closely related compound), can react with N-isocyaniminotriphenylphosphorane in the presence of aromatic carboxylic acids. researchgate.netresearchgate.net This one-pot, three-component reaction proceeds smoothly at room temperature to produce sterically congested 1,3,4-oxadiazole derivatives in high yields. researchgate.net The reaction likely proceeds via an intramolecular aza-Wittig reaction of an iminophosphorane intermediate. researchgate.netresearchgate.net This methodology has been extended to four-component reactions, for instance, by including primary amines to synthesize highly substituted 1,3,4-oxadiazole derivatives. tubitak.gov.tr
Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives
| Reactants | Reaction Type | Heterocyclic Product | Reference |
| 2-Oxopropyl benzoate, N-isocyaniminotriphenylphosphorane, Aromatic carboxylic acids | Three-component reaction | Fully substituted 1,3,4-oxadiazoles | researchgate.net |
| 2-Oxopropyl benzoate, N-isocyaniminotriphenylphosphorane, 3-Phenyl-2-propynoic acid, Primary amines | Four-component reaction | Sterically congested 1,3,4-oxadiazole derivatives | tubitak.gov.tr |
The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for amidation and transamidation reactions. These reactions are fundamental in peptide synthesis and the creation of a wide range of amide-containing molecules.
Amidation involves the reaction of the ester with an amine to form an amide. This transformation typically requires heating or catalysis. Modern methods have been developed for the amidation of carboxylic acids and their esters under mild conditions. For example, the in situ generation of reactive phosphonium (B103445) salts from triphenylphosphine (B44618) and N-chlorophthalimide can activate carboxylic acids for amidation with primary and secondary amines at room temperature, affording good to excellent yields. acs.org While this method is demonstrated on carboxylic acids, similar principles can be applied to the activation of esters.
Transamidation is the conversion of one amide to another, but the term is sometimes used more broadly to include the conversion of an ester to an amide. Direct amidation of unactivated esters with amino alcohols can be promoted by cesium carbonate under mild conditions. nih.gov This method has shown good compatibility with ethyl and benzyl (B1604629) esters. nih.gov The reaction is believed to proceed through cesium coordination, which facilitates a proximity-driven acyl transfer. nih.gov
Table 3: Amidation and Transamidation Approaches
| Reaction Type | Reagents/Catalysts | Key Features |
| Amidation (from corresponding carboxylic acid) | Triphenylphosphine, N-chlorophthalimide, Amine | In situ generation of activating agent; mild, room temperature conditions. acs.org |
| Direct Amidation of Ethyl Ester | Amino alcohol, Cesium Carbonate | Mild reaction conditions; no racemization for most amino acid substrates. nih.gov |
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 2 Oxopropyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Ethyl 4-(2-oxopropyl)benzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The expected signals are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring.
The protons of the ethyl ester group are expected to appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a classic ethyl spin system. The methylene protons are deshielded by the adjacent oxygen atom. The protons on the benzene (B151609) ring typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring. The methylene protons of the propanone side chain are adjacent to a carbonyl group and the aromatic ring, leading to a downfield shift, while the terminal methyl protons of this side chain appear as a singlet, being adjacent to a carbonyl group with no neighboring protons to couple with. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | ~7.1 |
| Propanone -CH₃ | ~2.2 | Singlet (s) | N/A |
| Propanone -CH₂ | ~3.8 | Singlet (s) | N/A |
| Ethyl -CH₂ | ~4.3-4.4 | Quartet (q) | ~7.1 |
| Aromatic H (ortho to -CH₂C(O)CH₃) | ~7.3 | Doublet (d) | ~8.0 |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. pitt.edupitt.edu
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
The spectrum will show distinct signals for the two carbonyl carbons (one from the ester and one from the ketone), which are the most downfield-shifted signals. The aromatic carbons will appear in the typical range of 120-140 ppm, with the carbon atoms directly attached to the substituents (ipso-carbons) having distinct shifts. The aliphatic carbons of the ethyl and oxopropyl groups will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~14 |
| Propanone -CH₃ | ~29 |
| Propanone -CH₂ | ~45 |
| Ethyl -CH₂ | ~61 |
| Aromatic CH (ortho to -CH₂C(O)CH₃) | ~128 |
| Aromatic CH (ortho to -COOEt) | ~130 |
| Aromatic C (ipso, attached to -CH₂C(O)CH₃) | ~136 |
| Aromatic C (ipso, attached to -COOEt) | ~131 |
| Ester C=O | ~166 |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. rsc.orgrsc.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, a key COSY correlation would be observed between the ethyl group's methylene protons (~4.3 ppm) and methyl protons (~1.3 ppm). No other correlations are expected, as the aromatic protons are para to each other and the propanone protons are separated by a carbonyl group. github.io
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). emerypharma.comprinceton.edu It would confirm the assignments in Tables 1 and 2 by linking each proton signal to its corresponding carbon signal. For instance, the signal at ~1.3 ppm would correlate with the carbon at ~14 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments and assigning quaternary (non-protonated) carbons. youtube.commdpi.com Key HMBC correlations would include:
The ethyl -CH₂ protons (~4.3 ppm) correlating to the ester carbonyl carbon (~166 ppm).
The propanone -CH₂ protons (~3.8 ppm) correlating to the ketone carbonyl carbon (~206 ppm) and the attached aromatic ipso-carbon (~136 ppm).
The propanone -CH₃ protons (~2.2 ppm) correlating to the ketone carbonyl carbon (~206 ppm).
The aromatic protons correlating to their neighboring and ipso-carbons, confirming the substitution pattern.
Solid-State NMR Applications for Polymorph Analysis
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of molecules in the solid phase. nih.gov For a compound like this compound, ssNMR could be particularly useful for studying polymorphism—the ability of a substance to exist in two or more crystalline forms.
Different polymorphs can have distinct physical properties. ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can detect subtle differences in the local chemical environments of the carbon and proton nuclei in different crystal packing arrangements. nih.gov This results in slightly different chemical shifts and peak multiplicities for each polymorph, allowing for their identification and characterization. Although no specific solid-state NMR studies on this compound have been reported, the technique remains a powerful potential tool for analyzing its solid-state forms.
Infrared (IR) Spectroscopy Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the presence of specific functional groups. mdpi.com The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups.
The key vibrational modes are:
C=O Stretching: Two distinct, strong absorption bands are expected for the carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (around 1720-1740 cm⁻¹) than the ketone C=O stretch (around 1705-1725 cm⁻¹). semanticscholar.org Conjugation with the benzene ring can slightly lower these frequencies.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propanone groups appears just below 3000 cm⁻¹. science.gov
C-O Stretching: The C-O stretches of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring C=C stretching are expected in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester C=O | Stretching | ~1725 | Strong |
| Ketone C=O | Stretching | ~1715 | Strong |
| Aromatic C-H | Stretching | ~3050-3100 | Medium-Weak |
| Aliphatic C-H | Stretching | ~2850-2980 | Medium |
| Aromatic C=C | Stretching | ~1600, ~1500, ~1450 | Medium-Weak |
Note: Predicted values are based on standard IR correlation charts and data from similar compounds. semanticscholar.orgscholarsresearchlibrary.com
Mass Spectrometry (MS) Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
Upon ionization (e.g., by electron impact, EI), the molecular ion ([M]⁺) of this compound would be formed. This ion would then undergo characteristic fragmentation pathways.
Key expected fragmentation patterns include:
Loss of the ethoxy radical (•OCH₂CH₃): A prominent peak corresponding to [M - 45]⁺ would result from the cleavage of the ester group, forming an acylium ion.
Loss of an ethyl group (•CH₂CH₃): Cleavage of the ethyl group from the ester would lead to a peak at [M - 29]⁺.
McLafferty Rearrangement: While less common for the ester, the ketone moiety could potentially undergo a McLafferty rearrangement if a gamma-hydrogen is available, though in this structure it is not straightforward.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ketone carbonyl is a very common fragmentation pathway. This would lead to the formation of an acetyl cation (CH₃CO⁺, m/z 43) and a resonance-stabilized fragment [M - 43]⁺. This acetyl cation peak is often very intense for methyl ketones.
Cleavage of the propanone side chain: Cleavage of the bond between the aromatic ring and the methylene group of the propanone side chain would result in a fragment at [M - 57]⁺ and a corresponding benzyl-type cation at m/z 57.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 206.23 g/mol )
| m/z | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₂H₁₄O₃]⁺ | Molecular Ion [M]⁺ |
| 163 | [C₉H₇O₃]⁺ | [M - CH₃CO]⁺ (Loss of acetyl radical) |
| 161 | [C₁₀H₉O₂]⁺ | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 149 | [C₉H₉O₂]⁺ | [M - CH₂C(O)CH₃]⁺ (Loss of oxopropyl group) |
Note: Predicted fragmentation is based on general principles of mass spectrometry for esters and ketones. auburn.edu
Computational Chemistry and Molecular Modeling of Ethyl 4 2 Oxopropyl Benzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost.
The first step in the computational study of Ethyl 4-(2-oxopropyl)benzoate involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netnih.gov The optimization process yields critical information about bond lengths, bond angles, and dihedral angles.
Conformational analysis is also crucial for a flexible molecule like this compound, which possesses several rotatable bonds. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped out to identify various low-energy conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. For similar benzoate (B1203000) derivatives, studies have shown that different conformations can be adopted, and these conformations can be influenced by substituents and intermolecular interactions.
| Parameter | Description | Typical Computational Approach | Expected Outcome for this compound |
| Geometry Optimization | Finding the lowest energy 3D structure. | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized bond lengths, bond angles, and dihedral angles for the most stable conformer. |
| Conformational Analysis | Identifying all stable conformers. | Potential Energy Surface Scan | A set of low-energy conformers with their relative stabilities. |
The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms of the ester and ketone groups. The LUMO, conversely, is likely to be distributed over the carbonyl groups and the benzene (B151609) ring, which can act as electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-visible absorption spectra. nih.gov
| Orbital | Description | Significance | Predicted Localization in this compound |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability | Aromatic ring, ester and ketone oxygen atoms |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability | Carbonyl groups, aromatic ring |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and stability | A smaller gap indicates higher reactivity. |
DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. researchgate.net
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| NMR | ¹H and ¹³C Chemical Shifts | GIAO |
| IR | Vibrational Frequencies | DFT (e.g., B3LYP) |
DFT provides several descriptors that help in understanding the reactivity of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms of the ester and ketone groups, making them potential sites for interaction with electrophiles. The hydrogen atoms of the ethyl and propyl groups, as well as the aromatic ring, would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. By placing the molecule in a box of solvent (e.g., water, ethanol) and simulating their movements over time, one can study how the solvent affects the conformational preferences of the solute. These simulations can reveal the formation of hydrogen bonds and other intermolecular interactions that stabilize certain conformations. The dynamic nature of these simulations provides insights into how the molecule explores its conformational space in a solution environment.
| Simulation Type | Focus | Information Gained |
| Molecular Dynamics (MD) | Dynamic behavior in solution | Solvation effects, conformational changes over time, intermolecular interactions. |
Applications and Advanced Research Directions for Ethyl 4 2 Oxopropyl Benzoate
Role as a Synthetic Intermediate in Organic Synthesis
Ethyl 4-(2-oxopropyl)benzoate serves as a valuable building block in organic chemistry, enabling the construction of intricate molecular architectures. Its bifunctional nature, possessing both an ester and a ketone group, allows for a variety of chemical transformations.
Precursor to Complex Heterocyclic Compounds
The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of significant interest due to their widespread presence in bioactive molecules and functional materials.
One notable application is in the synthesis of fully substituted 1,3,4-oxadiazole (B1194373) derivatives. Research has demonstrated that ester derivatives of 2-oxopropyl alcohol, such as 2-oxopropyl benzoate (B1203000), can undergo a one-pot, three-component reaction with N-isocyaniminotriphenylphosphorane and aromatic carboxylic acids. researchgate.net This reaction proceeds under mild, neutral conditions at room temperature to produce sterically congested 1,3,4-oxadiazoles in high yields. researchgate.net This efficient synthetic route highlights the utility of the 2-oxopropyl benzoate core in constructing complex heterocyclic systems. researchgate.net
Furthermore, the related compound 2-(3-oxopropyl)benzoic acid methyl ester is noted for its use in synthesizing various heterocyclic compounds, suggesting that this compound likely shares similar reactivity and applications in this area. lookchem.com
Building Block for Pharmaceutical and Agrochemical Synthesis
The chemical reactivity of this compound makes it a valuable precursor in the synthesis of molecules with potential applications in the pharmaceutical and agrochemical industries.
A patent for heterocyclic compounds useful as Nurr-1 activators, which have potential in treating Parkinson's disease, describes the synthesis of 1,2,4-oxadiazole (B8745197) benzoic acid compounds. The patent indicates that compounds with a CH₃-CO-CH₂-O- group can be synthesized from the corresponding hydroxy compounds by reacting them with 1-chloro-propan-2-one. google.com This suggests a synthetic pathway where a derivative of this compound could be a key intermediate in the creation of these potentially therapeutic agents. google.com
Additionally, the broader class of compounds to which this compound belongs is recognized for its utility in these fields. For instance, 2-(3-oxopropyl)benzoic acid methyl ester is explicitly mentioned as a building block in the synthesis of pharmaceuticals and agrochemicals. lookchem.com This supports the role of such keto-ester compounds as important intermediates in the development of new drugs and crop protection agents.
Medicinal Chemistry and Pharmacological Investigations
While direct and extensive pharmacological studies on this compound are not widely published, research on structurally similar compounds provides insights into its potential biological activities and therapeutic properties.
Investigation of Biological Activities and Potential Therapeutic Properties
The biological potential of this compound can be inferred from the activities of its close analogs. For example, research into a related compound, ethyl 2-[(2-oxopropyl)amino]benzoate, has shown potential anti-inflammatory and analgesic effects. smolecule.com This suggests that the core structure may interact with biological targets involved in pain and inflammation pathways. smolecule.com
Furthermore, the carboxylic acid analog, 4-(2-Oxopropyl)benzoic acid, has been investigated for its potential antibacterial properties, making it a candidate for further exploration in medicinal chemistry. This analog has also been utilized in the development of drug delivery systems. These findings suggest that this compound could serve as a scaffold for the development of new therapeutic agents with a range of biological activities.
A study on a new class of β-carbonyl selenides functionalized with ester groups, which have a similar structural motif, demonstrated antioxidant and anticancer properties. mdpi.com Specifically, O-(methyl)-2-((2-oxopropyl)selanyl)benzoate was found to be the most cytotoxic derivative against breast cancer MCF-7 cell lines. mdpi.com
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which this compound and its derivatives may exert their biological effects are a subject of ongoing research.
The mechanism of action for the related 4-(2-Oxopropyl)benzoic acid is believed to involve its functional groups participating in various chemical interactions, such as hydrogen bonding and nucleophilic or electrophilic interactions, which can influence biological pathways. For ethyl 2-[(2-oxopropyl)amino]benzoate, it is suggested that its mechanism may involve hydrolysis of the ester group, leading to active metabolites that engage with molecular targets within cells. smolecule.com
The potential for derivatives of this compound to interact with specific enzymes or receptors is a key area of investigation in medicinal chemistry.
While direct targets for this compound have not been identified, studies on related compounds offer clues. For instance, derivatives of ethyl 3-(3-oxopropyl)benzoate are thought to exert their therapeutic effects by interacting with specific enzymes or receptors to modulate biochemical pathways. Research on thymidylate synthase inhibitors for Cryptosporidium has explored compounds with a similar benzoic acid moiety, indicating that this structural class can be tailored to target specific enzymes. nih.gov
The following table summarizes the key findings from related compounds, which may suggest potential research directions for this compound.
| Compound Name | Investigated Biological Activity/Application | Potential Mechanism of Action | Reference |
| Ethyl 2-[(2-oxopropyl)amino]benzoate | Anti-inflammatory, Analgesic | Hydrolysis to active metabolites that engage with molecular targets | smolecule.com |
| 4-(2-Oxopropyl)benzoic acid | Antibacterial, Drug Delivery | Interaction with molecular targets via hydrogen bonding, nucleophilic/electrophilic interactions | |
| O-(methyl)-2-((2-oxopropyl)selanyl)benzoate | Anticancer (cytotoxic against MCF-7 cells) | Not specified | mdpi.com |
| Ethyl 3-(3-oxopropyl)benzoate derivatives | Therapeutic agents | Interaction with specific enzymes or receptors |
Influence on Cellular Pathways and Signaling Mechanisms
The biological activity of this compound and its derivatives is linked to their interaction with cellular pathways and signaling mechanisms. The hydrolysis of the ester group in these compounds can lead to the release of active benzoic acid derivatives. smolecule.com These derivatives may then influence various cellular processes. For instance, the related compound, 4-(2-oxopropyl)benzoic acid, is known to interact with specific molecular targets, and its effects are mediated through its functional groups which can participate in hydrogen bonding, nucleophilic attack, and electrophilic interactions within the cell. This interaction can influence biological processes and chemical transformations.
Formation of Active Metabolites through Hydrolysis
A key aspect of the biological activity of this compound involves its hydrolysis into active metabolites. smolecule.com The ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid derivative. This process is significant as the resulting metabolites may exhibit their own distinct biological effects. For example, the hydrolysis of ethyl 2-[(2-oxopropyl)amino]benzoate, a structurally similar compound, leads to active metabolites that engage with molecular targets within cells. smolecule.com This characteristic makes it a compound of interest for further pharmacological research. smolecule.com
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound influences its biological potency. These studies systematically modify parts of the molecule to determine which functional groups are essential for its activity.
For related classes of compounds, SAR studies have revealed important insights. For instance, in a series of antifolates, modifications to the amide linker moiety resulted in a substantial decrease in potency. nih.gov Similarly, for a series of GluN2C-selective potentiators, while an ethyl ester at a specific position showed comparable potency to the initial hit compound, bulkier ester substituents led to inactivity. acs.org The electronic nature of substituents also plays a significant role; electron-donating groups can enhance reactivity in certain systems compared to electron-withdrawing groups.
Table 1: Impact of Structural Modifications on Biological Potency
| Modification | Effect on Potency | Reference |
| Addition of a methyl group to create a tertiary amine | ~11-fold decrease | nih.gov |
| Replacement of amide linker with an ethylene (B1197577) linker | >5-fold decrease | nih.gov |
| Elongation of the linker region by one carbon | 6-fold loss | nih.gov |
| Introduction of bulkier ester substituents (e.g., iso-propyl, tert-butyl) | Inactivity | acs.org |
Comparison with Related Compounds in Biological Systems
The biological activity of this compound can be better understood by comparing it with related compounds. For example, while ethyl benzoate and methyl benzoate are structurally similar, they lack the specific 2-oxopropylamino group found in ethyl 2-[(2-oxopropyl)amino]benzoate, which imparts distinct chemical reactivity and biological properties. smolecule.com
In a study comparing 5-substituted and 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, the 6-substituted compound 2 was found to be a more potent inhibitor of [14C]formyl GAR formation than the 5-substituted compound 8. nih.gov This highlights how the position of a substituent on the core scaffold can significantly impact biological activity.
Catalysis and Reaction Kinetics Studies
The chemical structure of this compound makes it a valuable substrate and subject for studies in catalysis and reaction kinetics.
Substrate in Enzyme-Catalyzed Reactions
This compound and its derivatives can act as substrates in enzyme-catalyzed reactions. For example, the related compound, 4-(2-oxopropyl)benzoic acid, is regioselectively hydroxylated by the enzyme CYP199A4 to produce an α-hydroxyketone metabolite, 4-(1-hydroxy-2-oxopropyl)benzoic acid. nih.gov This demonstrates the potential for enzymes to selectively modify this class of compounds. Furthermore, research has explored the ability of derivatives of ethyl 3-(3-oxopropyl)benzoate to modulate enzyme activity, suggesting applications in the development of new pharmaceuticals targeting specific biochemical pathways.
Investigation of Reaction Pathways and Transition States
Understanding the reaction pathways and transition states of reactions involving this compound is essential for predicting its reactivity and designing new synthetic routes. The cytochrome P450 enzyme CYP199A4 has been used to catalyze the hydroxylation of 4-(2-oxopropyl)benzoic acid. nih.gov Molecular dynamics simulations have been employed to predict the regioselective hydroxylation and to understand why the wild-type enzyme may not be an effective catalyst for subsequent C-C bond cleavage (lyase) activity. nih.gov These simulations suggested that a mutant enzyme, F182L, would permit a closer approach of the substrate to the active site, enabling the formation of the lyase transition state, which was confirmed experimentally. nih.gov
Q & A
Q. What are the common synthetic routes for Ethyl 4-(2-oxopropyl)benzoate, and what critical reaction parameters must be controlled?
this compound can be synthesized via a four-component reaction involving (N-isocyanimino)triphenylphosphorane, 2-oxopropyl benzoate derivatives, primary amines, and propiolic acids. Key parameters include:
- Stoichiometry : Maintain a 1:1 molar ratio of reactants to avoid side products .
- Solvent choice : Dichloromethane is commonly used due to its inertness and solubility properties .
- Purification : Flash chromatography (silica gel, ethyl acetate/methanol gradients) ensures high-purity isolation .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- ¹H NMR : Focus on the benzoate ester proton signals (δ ~8.0 ppm for aromatic protons) and the oxopropyl group (δ ~2.5–3.5 ppm for carbonyl-adjacent protons) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to validate the ester and oxopropyl moieties.
- IR Spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and ketone C=O stretches (~1700 cm⁻¹) .
Q. What purification methods are suitable for isolating this compound?
- Flash Chromatography : Use silica gel with gradients of ethyl acetate and methanol (e.g., 95:5 to 85:15) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-yield crystallization .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions optimize derivatives of this compound?
Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl coupling at the benzoate moiety. Critical factors include:
- Ligand selection : Bulky ligands improve regioselectivity for bulky substrates .
- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and catalyst stability .
- Substrate scope : Electron-deficient aryl halides (e.g., 4-bromobenzonitrile) enhance coupling efficiency .
Q. What strategies resolve contradictions in experimental data when co-initiators or amine ratios affect product properties?
- Systematic variation : Test co-initiators (e.g., diphenyliodonium hexafluorophosphate) at incremental concentrations to assess their impact on reaction rates and product stability .
- Statistical analysis : Use Design of Experiments (DoE) to model interactions between amine ratios (e.g., 1:1 vs. 1:2 CQ/amine) and physical properties like degree of conversion .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to correlate co-initiator concentration with polymerization efficiency .
Q. How do computational methods or SHELX enhance structural elucidation of this compound derivatives?
- Density Functional Theory (DFT) : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms or stereochemistry.
- SHELX refinement : For crystalline derivatives, SHELXL refines high-resolution X-ray data to resolve electron density maps, particularly for twinned crystals or disordered oxopropyl groups .
Q. In multi-component reactions, how can stoichiometry and regioselectivity be optimized?
- Kinetic profiling : Use time-resolved NMR to identify rate-limiting steps and adjust reactant addition sequences .
- Ligand screening : Test chiral ligands (e.g., BINAP) to control regioselectivity in asymmetric syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving yields of target regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
